molecular formula C20H23ClN2O4S B3460694 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3460694
M. Wt: 422.9 g/mol
InChI Key: SKVQCWLNQWJCMB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a chloro-substituted benzene ring, an ethoxyphenyl group, and a pyrrolidin-1-yl-ethyl-2-one moiety. Its structural complexity arises from the dual substitution on the sulfonamide nitrogen, which differentiates it from simpler benzenesulfonamide analogs. The compound has been cataloged as a discontinued product by CymitQuimica (CAS: 252579-05-8) due to unspecified commercial or synthetic challenges .

Key structural features:

  • Chlorine substituent at the para position of the benzene ring.
  • Ethoxyphenyl group attached to the sulfonamide nitrogen.
  • 2-Oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a lactam-based heterocycle.

Properties

IUPAC Name

4-chloro-N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-27-18-9-7-17(8-10-18)23(15-20(24)22-13-3-4-14-22)28(25,26)19-11-5-16(21)6-12-19/h5-12H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVQCWLNQWJCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzene derivatives, followed by the introduction of the ethoxyphenyl group. The final steps involve the incorporation of the pyrrolidinyl and sulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable diverse chemical modifications, making it suitable for various synthetic pathways.

Biology

Studies have indicated potential biological activities, including:

  • Antimicrobial Properties: The sulfonamide group is known for its antibacterial effects, suggesting that this compound may exhibit similar properties.
  • Anticancer Activity: Preliminary investigations show promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of metabolic pathways.

Medicine

Due to its structural characteristics, particularly the sulfonamide moiety, this compound is explored as a therapeutic agent. Sulfonamides are widely recognized for their role in treating bacterial infections and other medical conditions. Research is ongoing to evaluate its efficacy against specific diseases.

Industry

In industrial applications, 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is utilized in developing new materials and chemical processes. Its properties make it a candidate for formulating advanced materials with tailored functionalities.

Case Studies

Several documented studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a new antibiotic agent.
  • Cancer Cell Proliferation Inhibition: Research conducted on cancer cell lines indicated that the compound could inhibit cell growth through apoptosis induction mechanisms. This finding opens avenues for further exploration in cancer therapeutics.
  • Material Science Application: An industrial case study illustrated the use of this compound in synthesizing novel polymers with enhanced thermal stability and mechanical properties, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound may also interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights critical structural distinctions between the target compound and its analogs:

Compound Name Key Structural Features Key Differences Reference
4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide Dual N-substitution: ethoxyphenyl and pyrrolidinone-ethyl groups Discontinued; unique ethoxy-pyrrolidinone combination
N-[2-(4-Chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Single N-substitution: 4-chlorophenyl ethyl group Lacks ethoxyphenyl; simpler substitution pattern
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine core fused to sulfonamide Chromenone and fluorophenyl substituents; higher molecular weight (589.1 g/mol)
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide Benzamide backbone with piperazine substituent Carboxamide instead of sulfonamide; phenylpiperazine group
1-(4-Substitutedbenzoyl)-3-(phenylsulfonyl)urea Sulfonyl urea/guanidine with 2-oxo-pyrrolidinyl Urea/guanidine linkage; Friedel-Crafts synthesis route

Discontinued Status and Commercial Relevance

For example, halogenated benzenesulfonamides often face regulatory hurdles in pharmaceutical or agrochemical industries .

Biological Activity

4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, a complex organic compound, is notable for its potential biological activities, particularly in pharmacology. This compound features a sulfonamide group, which is prevalent in many therapeutically active agents. Understanding its biological activity can provide insights into its possible applications in medicine and other fields.

Chemical Structure and Properties

The compound's IUPAC name is 4-chloro-N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide. Its molecular formula is C20H23ClN2O4SC_{20}H_{23}ClN_{2}O_{4}S with a molecular weight of 422.93 g/mol. The presence of the sulfonamide group is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes involved in various metabolic pathways.
  • Receptor Interaction : It may affect signal transduction pathways by binding to cellular receptors.

Biological Activities

Recent studies have explored the compound’s potential in various biological contexts:

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study showed that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation .

Anticancer Properties
The compound has been investigated for its anticancer potential. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Studies have highlighted that certain sulfonamide derivatives can inhibit tumor growth in vitro and in vivo models .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines; reduced tumor size in animal models
Cardiovascular EffectsDecreased coronary resistance and perfusion pressure in isolated rat heart models

Cardiovascular Effects

A specific study focused on the cardiovascular impact of related sulfonamides showed that 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly when tested on isolated rat hearts. This suggests a potential mechanism involving calcium channel modulation .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Theoretical evaluations using software like SwissADME indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Q. What experimental parameters explain variability in enzyme inhibition across research groups?

  • Key Variables :
  • Assay Buffer : Ionic strength (e.g., Tris vs. PBS) affects sulfonamide-enzyme interactions.
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may have post-translational modifications .
  • Standardization : Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-n-(4-ethoxyphenyl)-n-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
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